molecular formula C24H18N4O5 B4289202 2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile

2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile

Cat. No.: B4289202
M. Wt: 442.4 g/mol
InChI Key: PZEBRVGNLLTSJU-UHFFFAOYSA-N
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Description

2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with 3-methoxyaniline to form an imine intermediate. This intermediate then undergoes cyclization with 2-amino-5-hydroxy-4H-chromene-3-carbonitrile under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Oxidation of the hydroxyl group yields a ketone or aldehyde derivative.

    Reduction: Reduction of the nitro group results in an amine derivative.

    Substitution: Substitution reactions can yield various alkylated or acylated derivatives.

Scientific Research Applications

2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-hydroxy-4H-chromene-3-carbonitrile: Lacks the nitro and imino groups, resulting in different chemical properties and biological activities.

    3-methoxy-4H-chromene derivatives: Similar core structure but with variations in substituents, leading to diverse biological activities.

Uniqueness

The unique combination of functional groups in 2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile imparts distinct chemical reactivity and biological activity. The presence of the nitro group, imino group, and hydroxyl group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O5/c1-32-16-6-4-5-15(11-16)27-13-14-9-10-20(29)22-21(18(12-25)24(26)33-23(14)22)17-7-2-3-8-19(17)28(30)31/h2-11,13,21,29H,26H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEBRVGNLLTSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C3C(=C(C=C2)O)C(C(=C(O3)N)C#N)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile
Reactant of Route 2
2-amino-5-hydroxy-8-[(3-methoxyphenyl)iminomethyl]-4-(2-nitrophenyl)-4H-chromene-3-carbonitrile

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